1,1-Dimethylethyl N-methyl-N-(2-oxiranylmethyl)carbamate
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Overview
Description
1,1-Dimethylethyl N-methyl-N-(2-oxiranylmethyl)carbamate is an organic compound known for its utility as an intermediate in organic synthesis. It is a carbamate ester, which is a class of compounds derived from carbamic acid. This compound is often used in the preparation of various pharmaceuticals and agrochemicals due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethylethyl N-methyl-N-(2-oxiranylmethyl)carbamate can be synthesized through a two-step process starting from allylamine. The first step involves the reaction of allylamine with tert-butyl chloroformate to form tert-butyl N-allylcarbamate. In the second step, the allyl group is converted to an oxirane ring through an epoxidation reaction using a suitable oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylethyl N-methyl-N-(2-oxiranylmethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used to open the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Products include diols and other oxidized derivatives.
Reduction: Products include primary and secondary amines.
Substitution: Products include various substituted carbamates and alcohols.
Scientific Research Applications
1,1-Dimethylethyl N-methyl-N-(2-oxiranylmethyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Utilized in the development of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: Applied in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl N-methyl-N-(2-oxiranylmethyl)carbamate involves its reactivity with nucleophiles. The oxirane ring is highly strained and thus readily reacts with nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-oxiranylmethyl)carbamate
- tert-Butyl methyl (2-(methylamino)ethyl)carbamate
Uniqueness
1,1-Dimethylethyl N-methyl-N-(2-oxiranylmethyl)carbamate is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it particularly useful as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C23H31ClN4O2 |
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Molecular Weight |
431.0 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-butyl-4-chloroimidazo[4,5-c]quinolin-1-yl)butyl]carbamate |
InChI |
InChI=1S/C23H31ClN4O2/c1-5-6-13-18-27-19-20(16-11-7-8-12-17(16)26-21(19)24)28(18)15-10-9-14-25-22(29)30-23(2,3)4/h7-8,11-12H,5-6,9-10,13-15H2,1-4H3,(H,25,29) |
InChI Key |
FHUHJBYFNMGCRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(N1CCCCNC(=O)OC(C)(C)C)C3=CC=CC=C3N=C2Cl |
Origin of Product |
United States |
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